N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-chlorobenzamide is a synthetic compound that belongs to the class of triazolopyrimidine derivatives
Mechanism of Action
Target of Action
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-chlorobenzamide is a novel compound that has been synthesized for its potential biological activities Compounds with similar structures, such as [1,2,4]triazolo[1,5-a]pyrimidines, have been reported to inhibit cyclin-dependent kinases (cdks), particularly cdk2 . CDK2 is a crucial regulator of the cell cycle, and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
Based on the known actions of similar compounds, it can be inferred that this compound might interact with its targets (like cdk2) by binding to their active sites, thereby inhibiting their activity . This inhibition could lead to alterations in the cell cycle, potentially causing cell cycle arrest .
Biochemical Pathways
If we consider the potential inhibition of cdk2, this compound could affect the cell cycle regulation pathway . Inhibition of CDK2 can disrupt the progression from the G1 phase to the S phase of the cell cycle, leading to cell cycle arrest . This disruption could have downstream effects on DNA replication and cell division.
Result of Action
If we consider the potential inhibition of cdk2, this compound could induce cell cycle arrest, leading to a decrease in cell proliferation . This could potentially result in the inhibition of tumor growth in cancerous cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-chlorobenzamide typically involves the following steps:
Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-aminopropylamine with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine can yield the desired triazolopyrimidine core.
Functionalization: The triazolopyrimidine core is then functionalized by introducing the propyl and chlorobenzamide groups. This step may involve the use of reagents like propyl bromide and 2-chlorobenzoyl chloride under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or thiols to replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions are often carried out in polar solvents like dimethylformamide or acetonitrile at room temperature or under reflux.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized triazolopyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role as an enzyme inhibitor, particularly targeting kinases and phosphodiesterases.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties. It has shown promising results in inhibiting the growth of cancer cells and pathogens.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and have been studied for their kinase inhibitory activities.
Triazolopyrimidine Derivatives: Other derivatives of triazolopyrimidine have been explored for their biological activities, including antimicrobial and anticancer properties.
Uniqueness
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-chlorobenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities
Properties
IUPAC Name |
2-chloro-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5O/c16-13-6-2-1-5-12(13)14(22)17-7-3-4-11-8-18-15-19-10-20-21(15)9-11/h1-2,5-6,8-10H,3-4,7H2,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFXUQQHQZOQRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCCC2=CN3C(=NC=N3)N=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.